(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate piperazine derivative.
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Butoxybenzylidene Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved can vary depending on the specific target and application.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a butoxy group.
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-ethoxybenzylidene)thiazol-4(5H)-one: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group, in particular, may influence the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-butoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-8-6-5-7-16(17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWHJXFIZZMQC-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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